N-(1-butyl-6-methylpyrazolo[3,4-b]quinolin-3-yl)benzamide
Description
N-(1-butyl-6-methylpyrazolo[3,4-b]quinolin-3-yl)benzamide is a compound belonging to the class of quinolinyl-pyrazoles. These compounds are known for their diverse pharmacological properties and have been extensively studied for their potential therapeutic applications . The structure of this compound includes a pyrazoloquinoline core, which is a fused heterocyclic system, and a benzamide moiety, which contributes to its unique chemical properties.
Properties
IUPAC Name |
N-(1-butyl-6-methylpyrazolo[3,4-b]quinolin-3-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O/c1-3-4-12-26-21-18(14-17-13-15(2)10-11-19(17)23-21)20(25-26)24-22(27)16-8-6-5-7-9-16/h5-11,13-14H,3-4,12H2,1-2H3,(H,24,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSBOZNBITUIGTI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C2=C(C=C3C=C(C=CC3=N2)C)C(=N1)NC(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(1-butyl-6-methylpyrazolo[3,4-b]quinolin-3-yl)benzamide typically involves the following steps:
Formation of the Pyrazoloquinoline Core: This is achieved by treating a 2-chloroquinoline derivative with phenylhydrazine in the presence of a solvent such as 1-pentanol.
Benzamide Formation: Finally, the compound is reacted with benzoyl chloride or a similar reagent to form the benzamide moiety.
Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale synthesis.
Chemical Reactions Analysis
N-(1-butyl-6-methylpyrazolo[3,4-b]quinolin-3-yl)benzamide can undergo various chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Mechanism of Action
The mechanism of action of N-(1-butyl-6-methylpyrazolo[3,4-b]quinolin-3-yl)benzamide involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and receptors, thereby modulating various biochemical pathways . The exact molecular targets and pathways involved depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
N-(1-butyl-6-methylpyrazolo[3,4-b]quinolin-3-yl)benzamide can be compared with other quinolinyl-pyrazole derivatives. Similar compounds include:
- N-(1-butyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-fluorobenzamide
- N-(1-butyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-nitrobenzamide
These compounds share a similar core structure but differ in the substituents attached to the pyrazoloquinoline and benzamide moieties. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
